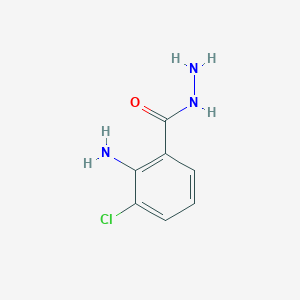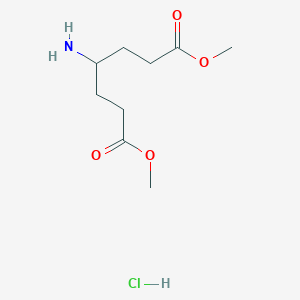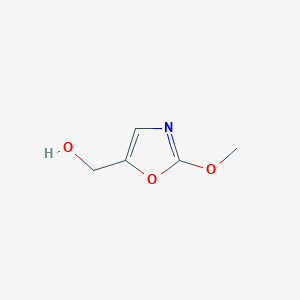![molecular formula C11H9N5 B6603675 3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 42754-69-8](/img/structure/B6603675.png)
3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been synthesized for its promising biological activity . It is a hybrid compound that combines the structures of thienopyrimidines and pyrazolopyrimidines . These classes of compounds are known for their various biological properties and therapeutic potentials .
Synthesis Analysis
The compound was synthesized by the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate . The synthesis process was efficient, resulting in an 82% yield .Molecular Structure Analysis
The structure of the synthesized compound was fully characterized by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound was synthesized using a reaction with the Vilsmeier–Haack reagent, which is a powerful formylating agent . The reaction was carried out at 70 °C for 5 hours .Scientific Research Applications
Molecular Structure and Vibrational Analysis
- The molecular structure of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored using Hartree Fock and density functional theory methods. This research indicates the molecule's high chemical reactivity and potential for charge transfer within the molecule, as evidenced by its small HOMO-LUMO energy gap (Shukla, Yadava, & Roychoudhury, 2015).
Synthesis of Biological Active Compounds
- A new hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was synthesized with promising biological activity (Noh, Kim, & Song, 2020).
- Various pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with antibacterial activities, indicating their potential in antimicrobial research (Rahmouni et al., 2014).
Anticancer Research
- A study has shown that some pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit significant antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antibacterial Agent Development
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antibacterial agents. Computational studies on these derivatives suggest a correlation between their antibacterial activities and their physiochemical properties (Beyzaei et al., 2017).
Anti-inflammatory and Antidiabetic Applications
- Synthesis and pharmacological evaluation of novel pyrazolo[3,4-d]pyrimidin-4-ones indicated their potential as anti-inflammatory agents, with some compounds showing superior activity compared to standard drugs (Yewale et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H3,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWZTNIDHIJKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=NC3=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)



![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![2-{11-fluoro-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B6603685.png)
